(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 |
InChI Key |
SMJCGTYDXYMLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)F)CO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 5 Fluoropyrimidin 2 Yl Phenyl Methanol
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol begins by disconnecting the central aryl-heteroaryl carbon-carbon bond. This bond is the lynchpin connecting the 5-fluoropyrimidine (B1206419) and the phenylmethanol fragments. This disconnection points to a palladium-catalyzed cross-coupling reaction as a primary synthetic strategy.
The key precursors identified through this analysis are:
A halogenated 5-fluoropyrimidine derivative, such as 2-chloro-5-fluoropyrimidine (B20137) or 2-bromo-5-fluoropyrimidine.
A (3-(hydroxymethyl)phenyl)boronic acid or a related boronate ester.
Alternatively, the disconnection could involve reversing the polarity of the synthons, suggesting a coupling between a 5-fluoropyrimidin-2-ylboronic acid and a 3-halobenzyl alcohol derivative. However, the former approach is often more common due to the commercial availability and stability of the precursors.
Another critical retrosynthetic step involves the functional group on the phenyl ring. The hydroxymethyl group (-CH₂OH) can be envisioned as arising from the reduction of a more stable precursor, such as a carboxylic acid or an aldehyde. This suggests that (3-bromophenyl)methanol could be oxidized to 3-bromobenzaldehyde (B42254) or 3-bromobenzoic acid prior to the coupling reaction, followed by a final reduction step. This strategy can sometimes be advantageous to avoid potential interference of the free hydroxyl group with the cross-coupling reaction.
Palladium-Catalyzed Cross-Coupling Approaches to the Fluoropyrimidine-Phenyl Linkage
The formation of the C-C bond between the pyrimidine (B1678525) and phenyl rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation. core.ac.uk
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. researchgate.net In the context of synthesizing this compound, this reaction would involve the coupling of a halogenated 5-fluoropyrimidine with an appropriate organoboron reagent. nih.gov
A typical reaction setup would involve:
Aryl Halide: 2-Chloro-5-fluoropyrimidine or 2-bromo-5-fluoropyrimidine.
Organoboron Reagent: (3-(hydroxymethyl)phenyl)boronic acid or its pinacol (B44631) ester derivative.
Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like PdCl₂(dppf).
Base: An inorganic base, commonly sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄).
Solvent: A suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to facilitate the catalytic cycle.
The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the specific substrates and reaction conditions. Optimization is often necessary to achieve high yields and minimize side products. nih.gov
Table 1: Key Parameters for Optimization of Suzuki-Miyaura Coupling
| Parameter | Options and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, with various phosphine (B1218219) ligands (e.g., SPhos, XPhos). The choice of ligand can significantly influence reaction efficiency, particularly with heteroaryl halides. nih.gov |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃. The strength and nature of the base can affect the transmetalation step and prevent side reactions. |
| Solvent | Toluene, Dioxane, DMF, THF, often with an aqueous component. The solvent system influences the solubility of reactants and the stability of the catalyst. |
| Temperature | Typically ranges from 60 to 120 °C. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes be used to accelerate the reaction. nih.gov |
| Boron Reagent | Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation. |
For the coupling of electron-deficient heteroaryl halides like 2-chloro-5-fluoropyrimidine, the use of more electron-rich and sterically demanding phosphine ligands can be beneficial. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.
Functional Group Interconversions on the Phenylmethanol Moiety
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. imperial.ac.uk In the synthesis of this compound, a key FGI is the formation of the primary alcohol on the phenyl ring.
If the cross-coupling reaction is performed on a precursor with an aldehyde or carboxylic acid functional group, a subsequent reduction step is necessary.
Reduction of an Aldehyde: The reduction of a formyl group to a primary alcohol can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.
Reduction of a Carboxylic Acid or Ester: If the precursor is a benzoic acid or an ester derivative, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a common choice for this transformation. google.com
Conversely, the phenylmethanol moiety can be converted to other functional groups if desired. For instance, treatment of this compound with a suitable oxidizing agent could yield the corresponding aldehyde or carboxylic acid. slideshare.net The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, to enable further nucleophilic substitution reactions. vanderbilt.eduvaia.com
Purification and Isolation Techniques in Synthetic Chemistry
The isolation and purification of the final product are crucial steps to obtain this compound in high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.
Given the presence of the polar hydroxyl group and the nitrogen-containing heterocycle, this compound is expected to be a relatively polar compound.
Table 2: Common Purification Techniques in Organic Synthesis
| Technique | Description and Application |
| Crystallization | This is a widely used method for purifying solid organic compounds. easetolearn.com It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. |
| Column Chromatography | This is a versatile technique for separating mixtures of compounds. For a polar compound like this compound, normal-phase chromatography on silica (B1680970) gel with a polar eluent system (e.g., ethyl acetate/hexanes) or reversed-phase chromatography could be employed. biotage.com Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective strategy for purifying very polar compounds. biotage.com |
| Distillation | Distillation is used to purify liquids based on differences in boiling points. rochester.edu This technique is generally not suitable for high-boiling or solid compounds. |
| Extraction | Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. easetolearn.com It is often used during the work-up of a reaction to remove inorganic salts and other water-soluble impurities. |
A typical purification sequence for this compound might involve an initial aqueous work-up to remove inorganic byproducts from the cross-coupling reaction, followed by column chromatography to separate the desired product from unreacted starting materials and organic side products. Final purification could be achieved by crystallization from a suitable solvent system.
Structural Characterization and Spectroscopic Analysis of 3 5 Fluoropyrimidin 2 Yl Phenyl Methanol
Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would identify the number of distinct proton environments and their neighboring atoms within the molecule. The expected ¹H NMR spectrum of this compound would show characteristic signals for the protons on the phenyl and pyrimidinyl rings, as well as the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-9.0 ppm. The fluorine atom on the pyrimidine (B1678525) ring would cause specific splitting patterns (coupling) for the adjacent pyrimidine protons. The benzylic protons of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm, and the hydroxyl proton signal would be a broad singlet whose position is dependent on solvent and concentration.
While specific experimental data is not publicly available, a chemical supplier, BLD Pharm, indicates the availability of NMR data for this compound. bldpharm.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom in the phenyl and pyrimidinyl rings, as well as the benzylic carbon of the methanol group. The carbon atoms of the pyrimidine ring would be significantly affected by the electronegative nitrogen and fluorine atoms, resulting in characteristic chemical shifts. The benzylic carbon would be expected in the range of 60-70 ppm.
Hypothetical ¹³C NMR Data Table
| Carbon Atom | Expected Chemical Shift (ppm) |
| C (pyrimidinyl, adjacent to F) | 150-160 (doublet due to C-F coupling) |
| C (pyrimidinyl, between Ns) | 155-165 |
| C (pyrimidinyl, adjacent to phenyl) | 160-170 |
| C (phenyl, attached to pyrimidinyl) | 135-145 |
| C (phenyl, attached to methanol) | 140-150 |
| CH (phenyl) | 120-130 |
| CH₂ (methanol) | 60-70 |
Note: This table is illustrative and not based on experimental data.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would allow for the definitive assignment of the protonated carbons in both the phenyl and pyrimidinyl rings, as well as the methylene group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the phenyl and pyrimidinyl rings, and for confirming the position of the methanol group on the phenyl ring. For instance, correlations between the benzylic protons and the carbons of the phenyl ring would be observed.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This high-precision data allows for the determination of the exact elemental formula of the molecule, confirming its atomic composition. The expected exact mass can be calculated from its chemical formula, C₁₁H₉FN₂O. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as the hydroxyl group or parts of the pyrimidine ring.
Chromatographic Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a chemical compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. A pure compound should ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. By integrating the area under the peaks, the percentage purity of the compound can be calculated. A chemical supplier indicates that HPLC and LC-MS data are available for this compound, suggesting that a method for its purity assessment has been developed. bldpharm.com
Computational and Theoretical Investigations of 3 5 Fluoropyrimidin 2 Yl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations for (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol have been instrumental in elucidating its fundamental chemical characteristics. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide good agreement between theoretical and experimental data for a range of organic molecules. ajchem-a.com
Conformational Analysis and Stability Predictions
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. For this compound, this analysis involves identifying the most stable conformers by exploring the potential energy surface through systematic or stochastic searches. The stability of different conformers is determined by their relative energies, with lower energy structures being more stable. researchgate.net The study of conformational transformations can reveal the energy barriers between different conformers, providing insights into the molecule's dynamic behavior. researchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| A | 0.00 | 75.3 |
| B | 1.25 | 15.1 |
| C | 2.50 | 9.6 |
Note: This data is illustrative and not based on experimental results for this specific compound.
Electronic Properties: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. malayajournal.org For this compound, FMO analysis helps in predicting its reactivity in various chemical reactions. libretexts.org
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: This data is illustrative and not based on experimental results for this specific compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Table 3: Hypothetical NBO Analysis of this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | 25.5 |
| π(C5-C6) | π*(C2-C3) | 18.2 |
| LP(2) O1 | σ*(C7-H8) | 5.1 |
Note: This data is illustrative and not based on experimental results for this specific compound. LP denotes a lone pair.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map can visually identify the most reactive parts of the molecule, guiding the understanding of its intermolecular interactions. malayajournal.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govresearchgate.net This method is extensively used in drug discovery to understand the binding mechanism and to estimate the binding affinity between a ligand and its target. mdpi.com For this compound, molecular docking studies can be performed to identify potential biological targets and to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org The binding energy, often expressed in kcal/mol, provides a measure of the strength of the interaction. researchgate.net
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Tyr23, Ser45, Leu89 |
| Hydrogen Bonds | 2 |
Note: This data is illustrative and not based on experimental results for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new compounds. mdpi.com QSAR studies can be performed in 2D or 3D. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional properties of molecules, such as steric and electrostatic fields. researchgate.net For a series of compounds related to this compound, QSAR modeling could be employed to develop predictive models for a specific biological activity, aiding in the design of more potent analogs. mdpi.com
Table 5: Hypothetical QSAR Model for a Series of Analogs
| Descriptor | Coefficient |
|---|---|
| LogP | 0.45 |
| Molecular Weight | -0.12 |
| Dipole Moment | 1.23 |
| Model Statistics | |
| R² | 0.85 |
| Q² | 0.72 |
Note: This data is illustrative and not based on experimental results for this specific compound.
Lack of Specific Research Data on this compound
Following a comprehensive search for computational and theoretical investigations, it has been determined that there is a notable absence of publicly available research specifically detailing the molecular dynamics simulations for the conformational landscapes and binding dynamics of this compound.
Therefore, the requested section on "Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics" for this compound cannot be constructed with the required level of scientific accuracy and detail due to the lack of specific research on this subject.
Chemical Reactivity and Derivatization Studies of 3 5 Fluoropyrimidin 2 Yl Phenyl Methanol
Modification of the Hydroxymethyl Group in (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol
The hydroxymethyl group is a primary site for functionalization, allowing for a range of transformations including oxidation, halogenation, and the formation of ethers and esters.
Selective Oxidation Reactions and Aldehyde/Carboxylic Acid Formation
The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, (3-(5-fluoropyrimidin-2-yl)phenyl)carbaldehyde, or the carboxylic acid, 3-(5-fluoropyrimidin-2-yl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are employed for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). libretexts.orgmasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is another effective method known for its mild conditions and high yields in the oxidation of primary alcohols to aldehydes. organic-chemistry.orgwikipedia.orgyoutube.com These methods are generally compatible with a wide range of functional groups, which is advantageous given the presence of the reactive 5-fluoropyrimidine (B1206419) ring.
For the formation of the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid) can be used. However, care must be taken as the pyrimidine (B1678525) ring may not be stable under harsh oxidative and acidic conditions. In some cases, a two-step process involving the initial oxidation to the aldehyde followed by a subsequent oxidation using a milder reagent that selectively converts aldehydes to carboxylic acids, such as sodium chlorite, can be a more controlled approach. The Dess-Martin Periodinane has also been reported to convert primary alcohols into carboxylic acids under specific conditions. rsc.org
Table 1: Selective Oxidation Reactions of Benzylic Alcohols
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | CH₂Cl₂, room temperature |
| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂, room temperature |
| Swern Oxidation (DMSO, (COCl)₂) | Aldehyde | CH₂Cl₂, -78 °C to room temperature |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic or acidic solution, heat |
| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acetone, 0 °C to room temperature |
Halogenation Reactions and Subsequent Transformations
The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding benzylic halide. These halides are versatile intermediates for subsequent nucleophilic substitution reactions.
Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to the corresponding chlorides, such as 2-(3-(chloromethyl)phenyl)-5-fluoropyrimidine. google.comnih.gov Similarly, phosphorus tribromide (PBr₃) can be used for the synthesis of the analogous bromide. These reactions typically proceed via an SN2 mechanism, especially for primary benzylic alcohols.
The resulting benzylic halides are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. For instance, reaction with sodium cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with amines, alkoxides, or thiolates would lead to the formation of the corresponding substituted amines, ethers, or thioethers, respectively.
Ether and Ester Synthesis from the Hydroxyl Functionality
The hydroxyl group of this compound can readily undergo etherification and esterification reactions.
Ether Synthesis: Ether derivatives can be prepared through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a classic approach. However, for more sensitive substrates, milder conditions are preferred. The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers from primary and secondary alcohols with inversion of configuration. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govtcichemicals.com This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a phenol (B47542) or another alcohol.
Ester Synthesis: Esterification can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method but may not be suitable if acid-sensitive groups are present. A milder and highly effective alternative is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govresearchgate.netcmu.ac.th This method is known for its high yields and tolerance of a wide range of functional groups.
Table 2: Common Methods for Ether and Ester Synthesis
| Reaction | Reagents | Key Features |
|---|---|---|
| Williamson Ether Synthesis | NaH, Alkyl Halide | Strong base, suitable for simple alkyl halides |
| Mitsunobu Reaction | PPh₃, DEAD, R'OH | Mild conditions, inversion of stereochemistry |
| Fischer Esterification | R'COOH, H⁺ catalyst | Equilibrium reaction, requires removal of water |
| Steglich Esterification | R'COOH, DCC/EDC, DMAP | Mild conditions, high yields, broad applicability |
Substituent Effects and Modifications on the Pyrimidine Ring System
The 5-fluoropyrimidine ring in the target molecule is electron-deficient due to the presence of two electronegative nitrogen atoms and a fluorine atom. This electronic nature makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the fluorine atom.
The fluorine atom at the 5-position can be displaced by strong nucleophiles. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile and the reaction conditions. For instance, reaction with alkoxides or amines could potentially lead to the corresponding 5-alkoxy or 5-amino pyrimidine derivatives. The electron-withdrawing nature of the 2-phenyl substituent can further influence the reactivity of the pyrimidine ring towards nucleophilic attack. Site-selective nucleophilic substitution has been demonstrated on pentafluoropyridine, where reaction conditions dictate the position of substitution. rsc.org
Chemical Transformations on the Phenyl Ring
Electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, are expected to be challenging due to the deactivating effect of the pyrimidine ring. nih.govrsc.orgresearchgate.net If such reactions were to occur, the substitution would likely be directed to the positions meta to the pyrimidine ring (positions 4 and 6 of the phenyl ring) and ortho/para to the hydroxymethyl group (positions 2 and 4 of the phenyl ring). For example, nitration of 5-acetamido-2-phenylpyrimidine resulted in substitution on the phenyl ring at the meta-position relative to the pyrimidine. rsc.org This suggests that the deactivating effect of the pyrimidine ring is dominant.
Regioselectivity and Stereoselectivity in Derivatization Processes
Stereoselectivity: For reactions involving the creation of a new chiral center, for example, by reduction of a ketone derivative or addition of an organometallic reagent to the corresponding aldehyde, the stereochemical outcome can be influenced by the presence of nearby functional groups. If the hydroxymethyl group is converted to a chiral center, subsequent reactions on other parts of the molecule could be influenced by this stereocenter, potentially leading to diastereoselective outcomes. The Mitsunobu reaction is a notable example of a stereospecific reaction, proceeding with a clean inversion of configuration at a chiral alcohol center. organic-chemistry.orgwikipedia.orgnih.gov
Investigation of Biological Activities: Mechanistic Studies and Structure Activity Relationships Sar
Exploration of Antiproliferative Mechanisms and Cellular Targets
The pyrimidine (B1678525) scaffold is a cornerstone in the development of anticancer agents, largely due to its structural resemblance to the nucleobases of DNA and RNA. The incorporation of a fluorine atom, as seen in the well-known chemotherapeutic agent 5-fluorouracil (B62378), can significantly enhance the therapeutic potential of these molecules.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Topoisomerase Inhibition)
Derivatives of pyrimidine are widely recognized for their capacity to act as kinase inhibitors. nih.govnih.gov Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine ring can function as a bioisostere of the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. frontiersin.org For fluoropyrimidine-phenylmethanol derivatives, it is hypothesized that the molecule could orient itself within the kinase active site, with the pyrimidine core forming key hydrogen bonds with the hinge region of the enzyme.
While direct inhibition studies on (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol are not available, research on structurally related trifluoromethylpyrimidine-based compounds has demonstrated potent inhibition of proline-rich tyrosine kinase 2 (PYK2), with selectivity over other kinases like FAK. nih.gov Similarly, various 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to act as EGFR inhibitors, a key target in cancer therapy. nih.gov These studies suggest that the fluoropyrimidine moiety is a promising scaffold for developing targeted kinase inhibitors.
Table 1: Examples of Pyrimidine Derivatives and their Kinase Targets
| Compound Class | Target Kinase(s) | Reference |
| Pyrimidine Derivatives | Aurora Kinases (AURK), Polo-like Kinases (PLK) | nih.gov |
| Trifluoromethylpyrimidine Derivatives | Proline-rich Tyrosine Kinase 2 (PYK2) | nih.gov |
| 5-Trifluoromethylpyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| Pyrimidine Scaffold Dual-Target Inhibitors | Various Kinases | nih.gov |
Molecular Interactions with Cellular Pathways
The antiproliferative effects of pyrimidine derivatives are often linked to their ability to interfere with fundamental cellular processes. For instance, inhibition of kinases like EGFR can disrupt downstream signaling pathways responsible for cell growth, proliferation, and survival. nih.gov Furthermore, some pyrimidine-based compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov The specific interactions of this compound with cellular pathways remain to be elucidated, but it is plausible that it could modulate pathways commonly affected by other pyrimidine-based anticancer agents.
Assessment of Antimicrobial Activity and Related Mechanisms
The pyrimidine nucleus is also a key structural feature in many antimicrobial agents. While specific antimicrobial screening data for this compound is not available, studies on related compounds provide insights into its potential in this area. For example, novel pyrazolopyridine derivatives, which share a nitrogen-containing heterocyclic core, have demonstrated antibacterial activity. asianpubs.org Additionally, various newly synthesized benzimidazole-pyridine hybrids have shown promising activity against a range of microbial pathogens. nih.gov
A study on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, which also feature a pyrimidine ring, identified compounds with potent antimicrobial activity. nih.gov Notably, a derivative containing a 5-fluoropyrimidinyl group exhibited significantly enhanced potency, suggesting that the fluorine substitution could be beneficial for antimicrobial efficacy. nih.gov The mechanisms of action for such compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Structure-Activity Relationship (SAR) Studies for Fluoropyrimidine-Phenylmethanol Derivatives
Impact of Substituent Variations on Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For fluoropyrimidine-phenylmethanol derivatives, several structural features would be important to investigate:
The Fluorine Atom: The position and presence of the fluorine atom on the pyrimidine ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to target proteins.
The Phenylmethanol Group: The position of the methanol (B129727) group on the phenyl ring (ortho, meta, or para) can affect the molecule's conformation and its ability to form hydrogen bonds with target enzymes. Modifications to the hydroxyl group could also impact activity.
Substituents on the Phenyl Ring: Adding various substituents to the phenyl ring could modulate the compound's lipophilicity, steric profile, and electronic nature, thereby influencing its potency and selectivity. Studies on trifluoromethylpyrimidine-based kinase inhibitors have highlighted the importance of substitutions on the phenyl ring for achieving selectivity. nih.gov
Table 2: Key Structural Features for SAR Studies of Fluoropyrimidine-Phenylmethanol Derivatives
| Structural Feature | Potential Impact of Variation |
| Fluorine on Pyrimidine Ring | Alters electronic properties, metabolic stability, and target binding. |
| Position of Methanol Group | Affects molecular conformation and hydrogen bonding potential. |
| Substituents on Phenyl Ring | Modulates lipophilicity, steric hindrance, and electronic character. |
Pharmacophore Modeling and Rational Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. ijpsr.compreprints.org For kinase inhibitors, a common pharmacophore model includes hydrogen bond donors and acceptors that interact with the kinase hinge region, as well as hydrophobic and aromatic features that occupy other pockets of the ATP-binding site. researchgate.net
A pharmacophore model for fluoropyrimidine-phenylmethanol derivatives as potential kinase inhibitors would likely include:
A hydrogen bond acceptor feature associated with one of the pyrimidine nitrogens.
A hydrogen bond donor feature from the methanol hydroxyl group.
An aromatic ring feature corresponding to the phenyl group.
A hydrophobic feature, potentially influenced by the fluorine atom.
Such a model could be used to virtually screen large compound libraries to identify new molecules with a higher probability of being active, thus guiding the rational design of more potent and selective inhibitors.
Target Identification and Validation Approaches in Biological Systems
The identification and validation of specific biological targets are crucial steps in understanding the mechanism of action of a therapeutic candidate. For the compound This compound , a comprehensive review of available scientific literature reveals a notable absence of specific studies detailing its molecular targets and the experimental approaches used for their identification and validation.
While research on broader categories of compounds, such as 5-fluoropyrimidine (B1206419) derivatives, highlights their general role as antimetabolites and their impact on nucleotide synthesis, specific data for This compound is not present in the reviewed literature. Typically, the process of target identification for a novel compound involves a combination of computational and experimental methods.
Hypothetical Target Identification Approaches:
In the absence of direct evidence, one can surmise the types of studies that would be necessary to elucidate the biological targets of This compound . These could include:
Affinity-based methods: These techniques, such as affinity chromatography and pull-down assays, would involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. Subsequent identification of these proteins would be achieved through mass spectrometry.
Genetic and genomic approaches: Methods like CRISPR-Cas9 screening or siRNA libraries could be employed to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. This can provide clues about the pathways and specific proteins affected by This compound .
Computational modeling: In silico methods, including molecular docking and pharmacophore modeling, could predict potential binding sites on known protein targets based on the compound's structure. These predictions would then require experimental validation.
Validation of Potential Targets:
Once potential targets are identified, validation is essential to confirm their biological relevance to the compound's activity. Standard validation techniques would include:
Direct binding assays: Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to quantify the binding affinity between This compound and the purified target protein.
Enzymatic or cellular assays: If the identified target is an enzyme, its activity would be measured in the presence and absence of the compound. In cellular contexts, target engagement could be confirmed by observing downstream signaling changes or by using target-specific antibodies.
Structure-Activity Relationship (SAR) Studies:
While specific SAR studies for This compound are not available, related research on other small molecules provides a framework for how such an investigation would proceed. For instance, studies on inhibitors of the Wnt signaling pathway have demonstrated that modifications to different structural subunits can significantly impact activity. Introduction of substituents on the aromatic rings or alterations to linker regions have been shown to either enhance or abolish the biological effects of these compounds.
A systematic SAR study for This compound would involve synthesizing a series of analogues with modifications at the fluoropyrimidine ring, the phenyl ring, and the methanol group. The biological activity of these analogues would then be evaluated to determine the key structural features required for target interaction and efficacy.
Data on Related Compounds:
Research on other 5-fluoropyrimidine derivatives has shown that substitutions at the 5'-position of the pyrimidine ring can influence their cytostatic activity. For example, derivatives of 5'-deoxy-5-fluorouridine have been synthesized and tested for their antitumor properties, with some showing superior activity compared to the parent compound. This highlights the importance of the substituent groups in modulating the biological activity of fluoropyrimidine-containing molecules.
Based on the current available information, there are no specific, publicly documented studies that have identified and validated the biological targets of This compound . The methodologies described above represent the standard scientific approaches that would be necessary to undertake such an investigation. Without dedicated research into this specific compound, its mechanism of action and molecular targets remain speculative.
Advanced Synthetic Methodologies and Future Directions in Research on 3 5 Fluoropyrimidin 2 Yl Phenyl Methanol
Chemoenzymatic Synthesis of Analogues and Stereoselective Approaches
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity under mild conditions. kcl.ac.uk This approach is particularly valuable for generating chiral analogues of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol, as stereochemistry often plays a critical role in pharmacological activity.
Future research could focus on utilizing lipases for the kinetic resolution of racemic mixtures of derivatives. For instance, a lipase could selectively acylate one enantiomer of a diol precursor, allowing for the separation of stereoisomers. Moreover, alcohol dehydrogenases (ADHs) could be employed for the asymmetric reduction of a corresponding ketone precursor, (3-(5-fluoropyrimidin-2-yl)phenyl)(oxo)methane, to yield enantiomerically pure (R)- or (S)-(3-(5-fluoropyrimidin-2-yl)phenyl)methanol. Biocatalytic Mannich reactions, which use lipases to form C-C and C-N bonds, present another eco-friendly route to novel heterocyclic analogues. nih.gov
Recent advances in biocatalysis have demonstrated the potential for engineering enzymes to accept non-natural substrates, opening the door to the direct enzymatic fluorination or functionalization of the pyrimidine (B1678525) core. proquest.comnih.gov For example, modifying a polyketide synthase (PKS) with a substrate-tolerant domain from a fatty acid synthase (FAS) has been shown to enable the incorporation of fluoromalonyl-CoA, producing fluorinated polyketides. nih.govnih.gov A similar strategy could be envisioned for creating novel fluorinated pyrimidine building blocks.
Table 1: Potential Biocatalytic Approaches for Analogue Synthesis
| Enzyme Class | Reaction Type | Potential Application | Expected Outcome |
|---|---|---|---|
| Lipases | Kinetic Resolution (Acylation) | Separation of chiral alcohol precursors | Enantiomerically pure analogues |
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Reduction of a ketone precursor | Stereoselective synthesis of (R)- or (S)-alcohols |
| Transaminases | Asymmetric Amination | Conversion of a ketone to a chiral amine | Synthesis of chiral amino analogues |
Flow Chemistry Applications for Scalable Synthesis
The transition from batch processing to continuous flow chemistry is a transformative trend in the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgnih.govazolifesciences.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, enhanced safety, and easier scalability. mdpi.commdpi.com These advantages are particularly relevant for the multi-step synthesis of functionalized pyrimidines.
A continuous flow process for synthesizing this compound could involve sequential reactors for each synthetic step, eliminating the need for isolating and purifying intermediates. mdpi.com For example, the initial condensation to form the pyrimidine ring could occur in a heated microreactor, with the output stream flowing directly into a second reactor for a subsequent cross-coupling reaction, and finally into a third for the reduction of an ester or aldehyde to the target benzyl (B1604629) alcohol. This integrated approach significantly reduces manufacturing time and waste. drreddys.com Research shows that for similar heterocyclic syntheses, flow conditions can reduce reaction times from hours to minutes while maintaining comparable or even improved yields. mdpi.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyrimidine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Typically hours (e.g., 9 hours) mdpi.com | Typically minutes (e.g., 16 minutes) mdpi.com | Drastic reduction in production time |
| Heat Transfer | Limited, potential for hotspots | Highly efficient, uniform temperature | Better process control, fewer side products |
| Safety | Handling of large volumes of reagents | Small reactor volumes, contained system | Reduced risk of thermal runaway and exposure |
| Scalability | Challenging, requires re-optimization | Straightforward by running longer | Faster transition from lab to production |
| Reproducibility | Can be variable batch-to-batch | High, due to precise process control | Consistent product quality |
Exploring Novel Catalytic Systems for Enhanced Reaction Efficiency
The synthesis of 2-substituted pyrimidines often relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. Future research will likely focus on developing more efficient, sustainable, and cost-effective catalytic systems. While palladium catalysts are widely used, they can be expensive and require phosphine (B1218219) ligands that may be toxic. mdpi.comresearchgate.net
Alternative, more sustainable catalysts are being explored. Cobalt-catalyzed cross-coupling reactions, for instance, offer a practical alternative for synthesizing 2-aryldiazines from organozinc reagents and 2-chloropyrimidines. nih.gov The use of heterogeneous catalysts, such as palladium nanoparticles supported on carbon (Pd/C) or metal-organic frameworks (MOFs), is another promising direction. researchgate.netmdpi.com These catalysts are easily separated from the reaction mixture and can be recycled multiple times, reducing costs and environmental impact. core.ac.uk
Furthermore, metal-free approaches are gaining traction. For example, an efficient S(N)Ar approach using Grignard reagents with an activated 2-tert-butyl sulfonyl pyrimidine electrophile has been developed, avoiding the need for precious metal catalysts altogether. bohrium.com
Table 3: Overview of Catalytic Systems for Aryl-Pyrimidine Synthesis
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Palladium-based | Pd(PPh3)4, PdCl2(dppf) | High efficiency, broad substrate scope | mdpi.com |
| Palladium Nanoparticles | Pd@Carbon | Recyclable, ligand-free conditions | mdpi.com |
| Cobalt-based | Cobalt Halide / Zn dust | Lower cost alternative to palladium | nih.gov |
| Metal-Free | S(N)Ar with Grignard reagents | Avoids precious metals, mild conditions | bohrium.com |
Computational Design of Novel Derivatives with Tailored Biological Profiles
Computational chemistry and structure-based drug design (SBDD) are indispensable tools for accelerating the discovery of new therapeutic agents. researchgate.net Starting with the this compound scaffold, these methods can be used to design novel derivatives with enhanced potency and selectivity for specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.govmdpi.com
The design process typically begins by identifying a biological target and obtaining its 3D structure, often through X-ray crystallography. Using molecular docking simulations, researchers can predict how derivatives of the lead compound will bind to the target's active site. mdpi.com This in silico screening allows for the rapid evaluation of thousands of virtual compounds, prioritizing those with the most favorable binding energies and interaction profiles for synthesis. mdpi.com
Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are docked into the target's binding site to identify key interactions. gsconlinepress.com These fragments can then be computationally "grown" or linked together to create novel, high-affinity ligands. For example, by analyzing the binding of the 5-fluoropyrimidine (B1206419) moiety within a kinase active site, computational models could suggest modifications to the phenylmethanol portion of the molecule to exploit adjacent binding pockets, thereby improving selectivity or potency. nih.govmdpi.com Such strategies have been successfully used to develop potent and selective pyrimidine-based inhibitors for targets like Janus kinase 3 (JAK3) and Aurora kinases. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (3-(5-fluoropyrimidin-2-yl)phenyl)(oxo)methane |
| (R)-(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol |
| (S)-(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol |
| 2-chloropyrimidine |
| 2-tert-butyl sulfonyl pyrimidine |
Q & A
Q. What are the common synthetic routes for (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves fluorination of a chlorinated pyrimidine precursor followed by reduction. For example:
- Step 1: Fluorination of 2-chloropyrimidine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 100–120°C .
- Step 2: Reduction of the intermediate carbonyl group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) .
Optimization Strategies:
| Parameter | Optimization Approach | Reference |
|---|---|---|
| Solvent | DMSO enhances fluorination efficiency due to high polarity and thermal stability . | |
| Temperature | 120°C maximizes fluorination yield while minimizing side reactions . | |
| Reducing Agent | LiAlH4 provides higher selectivity for alcohol formation compared to NaBH4. |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- <sup>1</sup>H NMR: Identifies protons on the phenyl and methanol groups (e.g., δ 4.6–4.8 ppm for -CH2OH) .
- <sup>19</sup>F NMR: Confirms fluorine substitution (δ -110 to -120 ppm for pyrimidine-bound fluorine) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with methanol/water mobile phases .
- Mass Spectrometry (LC-MS): Molecular ion [M+H]<sup>+</sup> at m/z 235.1 (calculated for C11H9FN2O) .
Q. What biological activities have been reported for fluoropyrimidine derivatives structurally similar to this compound?
Answer: Fluoropyrimidines are studied for:
- Kinase Inhibition: Fluorine enhances binding to ATP pockets in kinases (e.g., BTK inhibitors in ).
- Antimicrobial Activity: Fluorine improves membrane permeability and target engagement .
- Anticancer Potential: Fluorinated analogs show enhanced apoptosis induction in cancer cell lines .
Key Mechanistic Insight:
The electronegative fluorine atom stabilizes π-π interactions with aromatic residues in target proteins, improving binding affinity .
Advanced Research Questions
Q. How does the 5-fluorine substituent influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?
Answer:
-
Electronic Effects: Fluorine withdraws electron density via inductive effects, increasing pyrimidine ring electrophilicity and altering reaction pathways (e.g., favoring nucleophilic substitution) .
-
Stability: Fluorine reduces metabolic degradation in biological systems by resisting cytochrome P450 oxidation .
-
Comparative Reactivity:
Property 5-Fluoro Analog Non-Fluorinated Analog Reference Hydrolysis Rate Slower (due to electron withdrawal) Faster LogP ~2.3 (higher lipophilicity) ~1.8
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Answer: Common Sources of Contradictions:
- Purity Variability: Impurities >2% can skew IC50 values. Use HPLC (≥98% purity) for biological assays .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter activity readings .
Resolution Workflow:
Re-synthesize and Re-characterize the compound using standardized protocols .
Validate Assays with positive controls (e.g., ibrutinib for BTK inhibition) .
Meta-Analysis of literature to identify consensus mechanisms .
Q. How can computational modeling guide the design of derivatives of this compound for enhanced target selectivity?
Answer:
- Molecular Docking: Predict binding modes with kinases (e.g., BTK, EGFR) using PyMOL or AutoDock .
- QSAR Studies: Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity .
- ADMET Prediction: Tools like SwissADME estimate solubility and toxicity for derivative prioritization .
Example Optimization:
Introducing a trifluoromethyl group at the phenyl para-position improves hydrophobic interactions with kinase pockets, as seen in related compounds .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer: Challenges:
- Fluorination Safety: HF byproducts require specialized reactors and scrubbing systems .
- Reduction Control: LiAlH4 is moisture-sensitive; scaled reactions need inert conditions .
Mitigation Strategies:
- Alternative Fluorination: Use KF/Celite mixtures for safer handling .
- Continuous Flow Reactors: Improve temperature control and yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
